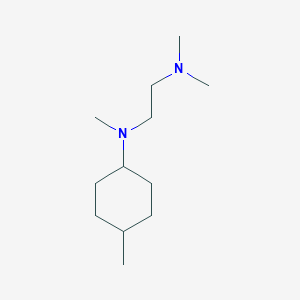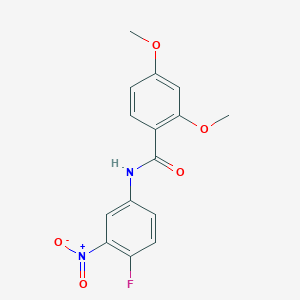![molecular formula C14H21NO2 B5820142 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine, also known as DMPEM, is a synthetic compound that belongs to the class of morpholine derivatives. It was first synthesized in 1975 by a group of researchers at the University of California, San Francisco. DMPEM has shown promising potential in various scientific research applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is not yet fully understood, but it is believed to act as a modulator of various cellular signaling pathways. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in the regulation of cell growth and differentiation. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine also appears to modulate the activity of various ion channels, including potassium channels, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent for various diseases. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a range of experimental techniques, including cell culture studies and in vivo animal models. However, like any experimental compound, 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has its limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity need to be further investigated.
Direcciones Futuras
There are several potential future directions for research on 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine. One possible direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to further investigate its mechanism of action and how it modulates cellular signaling pathways. Finally, there is a need for further studies on the safety and toxicity of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine, particularly in the context of potential clinical applications.
Métodos De Síntesis
The synthesis of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 4-(3,5-dimethylphenoxy)-1-chlorobutane, which is then reacted with morpholine to form 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine. The synthesis method of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is relatively simple and efficient, making it a popular choice for scientific research.
Aplicaciones Científicas De Investigación
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been extensively studied for its potential in various scientific research applications. One of the most notable applications of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12-9-13(2)11-14(10-12)17-8-5-15-3-6-16-7-4-15/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHUVMMQTZDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)


![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)


![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)